Cas no 1805962-78-0 (3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid)

3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid is a fluorinated pyridine derivative with a nitro and trifluoromethoxy substituent, offering unique reactivity and stability for advanced synthetic applications. Its electron-withdrawing groups enhance its utility as an intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive compounds. The acetic acid moiety provides a versatile handle for further functionalization, enabling coupling reactions or derivatization. The trifluoromethoxy group contributes to increased lipophilicity, potentially improving membrane permeability in drug design. This compound's structural features make it valuable for constructing complex heterocyclic frameworks, particularly in medicinal chemistry where fluorinated analogs are sought after for their metabolic stability and binding properties.
3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid structure
1805962-78-0 structure
Product name:3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid
CAS No:1805962-78-0
MF:C8H4F4N2O5
MW:284.121376037598
CID:4815502

3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid
    • Inchi: 1S/C8H4F4N2O5/c9-4-1-3(2-5(15)16)6(14(17)18)13-7(4)19-8(10,11)12/h1H,2H2,(H,15,16)
    • InChI Key: RADQQURQUUKFHT-UHFFFAOYSA-N
    • SMILES: FC1=C(N=C(C(=C1)CC(=O)O)[N+](=O)[O-])OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 358
  • Topological Polar Surface Area: 105
  • XLogP3: 2.1

3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029099318-1g
3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid
1805962-78-0 97%
1g
$1,549.60 2022-04-01

3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid Related Literature

Additional information on 3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid

Professional Introduction to 3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic Acid (CAS No. 1805962-78-0)

3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1805962-78-0) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, exhibits a high degree of functional diversity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of this compound consists of a pyridine core substituted with multiple functional groups, including a fluoro atom, a nitro group, and a trifluoromethoxy group. These substituents not only contribute to the compound's overall reactivity but also play a crucial role in modulating its pharmacological properties. The presence of these electronegative groups enhances the compound's ability to interact with biological targets, thereby increasing its potential as a pharmacophore.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of fluorinated pyridines. The nitro group in 3-fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid is particularly noteworthy, as it can be reduced to an amine group under specific conditions, allowing for further derivatization and structural modification. This versatility makes the compound an attractive candidate for drug discovery initiatives aimed at addressing various therapeutic challenges.

The trifluoromethoxy group is another key feature of this compound that contributes to its pharmacological profile. Fluorine atoms are known for their ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. The incorporation of trifluoromethoxy into the pyridine ring not only improves the compound's lipophilicity but also influences its interaction with biological receptors, potentially leading to enhanced efficacy and reduced side effects.

Recent studies have highlighted the importance of fluorinated pyridines in the development of antiviral and anticancer agents. The structural motif present in 3-fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid aligns well with these emerging trends, as it offers a scaffold that can be readily modified to target specific disease pathways. For instance, modifications at the acetic acid moiety could lead to compounds with improved solubility and bioavailability, while alterations at the nitro and fluoro positions might enhance receptor binding.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition metal-mediated functionalization, have been employed to achieve high yields and purity. These techniques not only facilitate the production of 3-fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid but also provide insights into potential synthetic routes for related derivatives.

In the context of drug discovery, computational modeling and molecular docking studies have played a pivotal role in understanding the interactions between this compound and biological targets. These studies have revealed that the presence of fluorine and nitro groups significantly influences binding affinity and selectivity. By leveraging computational tools, researchers can optimize the structure of 3-fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid to improve its pharmacological properties and reduce potential toxicity.

The acetic acid side chain in this compound provides an additional site for chemical modification, enabling the synthesis of diverse analogs with tailored properties. For example, esterification or amidation of the carboxyl group could yield derivatives with enhanced stability or altered pharmacokinetic profiles. Such modifications are essential for developing lead compounds that meet stringent pharmaceutical standards.

Emerging research also suggests that fluorinated pyridines like 3-fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid may have applications beyond traditional therapeutic areas. Studies have indicated their potential use in agrochemicals and material science due to their unique chemical properties. The ability to fine-tune molecular structure through strategic functionalization makes this class of compounds highly versatile.

The industrial-scale production of such specialized compounds requires robust quality control measures to ensure consistency and purity. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify the chemical identity and integrity of 3-fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid before it is used in further research or development.

In conclusion, 3-fluoro-6-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1805962-78-0) represents a promising candidate for drug discovery due to its unique structural features and functional diversity. Its incorporation into novel therapeutic agents holds significant potential for addressing unmet medical needs across various disease indications. Continued research into this compound will likely uncover new applications and refine synthetic methodologies, further solidifying its importance in pharmaceutical chemistry.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm